molecular formula C9H7ClO B3024499 2-Chloro-1-ethynyl-4-methoxybenzene CAS No. 153440-68-7

2-Chloro-1-ethynyl-4-methoxybenzene

Cat. No.: B3024499
CAS No.: 153440-68-7
M. Wt: 166.6 g/mol
InChI Key: LSTDMADOYKDOFL-UHFFFAOYSA-N
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Description

2-Chloro-1-ethynyl-4-methoxybenzene is an organic compound with the molecular formula C9H7ClO It is a derivative of benzene, featuring a chlorine atom, an ethynyl group, and a methoxy group attached to the benzene ring

Mechanism of Action

Target of Action

It is an aromatic acetylene derivative , and such compounds are known to interact with various biological targets, including enzymes and receptors

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism might be involved in the interaction of 2-Chloro-1-ethynyl-4-methoxybenzene with its targets.

Result of Action

It is known that aromatic acetylene derivatives can react with other compounds to form cycloadducts . This reaction might be one of the results of the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-ethynyl-4-methoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzene (anisole).

    Chlorination: The anisole undergoes chlorination to introduce a chlorine atom at the 2-position, forming 2-chloro-4-methoxybenzene.

    Ethynylation: The final step involves the introduction of an ethynyl group at the 1-position. This can be achieved through a Sonogashira coupling reaction, where 2-chloro-4-methoxybenzene reacts with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Chlorination: Large-scale chlorination of anisole using chlorine gas or other chlorinating agents.

    Sonogashira Coupling: Industrial reactors are used to perform the Sonogashira coupling reaction efficiently, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethynyl-4-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Addition Reactions: The ethynyl group can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid under controlled conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are used.

    Addition Reactions: Hydrogenation reactions using hydrogen gas and a palladium catalyst can add hydrogen across the ethynyl group.

Major Products

    Bromination: Bromination of this compound yields 2-bromo-1-ethynyl-4-methoxybenzene.

    Nitration: Nitration results in 2-chloro-1-ethynyl-4-nitrobenzene.

    Hydrogenation: Hydrogenation of the ethynyl group produces 2-chloro-1-ethyl-4-methoxybenzene.

Scientific Research Applications

2-Chloro-1-ethynyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-ethynyl-4-methoxybenzene: Similar structure but with different substitution pattern.

    4-Ethynylanisole: Lacks the chlorine atom, affecting its reactivity.

    2-Chloro-1-ethynylbenzene: Lacks the methoxy group, influencing its chemical properties.

Uniqueness

2-Chloro-1-ethynyl-4-methoxybenzene is unique due to the combination of the chlorine, ethynyl, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-1-ethynyl-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-4-5-8(11-2)6-9(7)10/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTDMADOYKDOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153440-68-7
Record name 2-chloro-1-ethynyl-4-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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